molecular formula C5H11NO2 B1682139 Valine CAS No. 72-18-4

Valine

Cat. No. B1682139
CAS RN: 72-18-4
M. Wt: 117.15 g/mol
InChI Key: KZSNJWFQEVHDMF-BYPYZUCNSA-N
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Description

Valine is an essential amino acid that is a structural component of proteins and plays an important role in the body's metabolism. It is one of the three branched-chain amino acids (BCAAs) and is found in most proteins, including those of animals and plants. Valine is important for the growth and repair of muscle tissue, and is also involved in the production of several hormones and neurotransmitters.

Scientific research applications

1. Animal Nutrition and Growth

Valine supplementation in animal diets has been shown to positively impact growth and development. For example, in piglets, valine supplementation in reduced protein diets led to improved growth performance, influenced by changes in metabolism, endocrine, and neural factors (Zhang et al., 2018). Similarly, in juvenile Jian carp, dietary valine improved growth, intestinal enzyme activities, and microflora (Dong et al., 2013). These findings underscore valine's role in supporting animal health and development through diet.

2. Microbial Production and Biotechnology

Valine has various industrial applications, including in the synthesis of pesticides, veterinary antibiotics, and pharmaceutical drugs. The microbial production of D-valine, for instance, is seen as a competitive and promising approach due to its high stereo selectivity and environmental friendliness (Chen et al., 2016). This highlights valine's significance in the field of biotechnology and industrial production.

3. Cellular and Molecular Research

Research on valine includes its role in cellular processes and molecular pathways. Studies have explored how valine impacts genetic expression, enzyme activities, and metabolic pathways in various organisms. For instance, valine's effect on the fatty acid profile, antioxidant status, and gene expression in fish fillets was examined, indicating its role in improving physical and flavor characteristics (Luo et al., 2017). This kind of research is crucial for understanding the broader implications of valine in biological systems.

4. Medical and Health Research

Valine plays a role in health-related research, particularly in understanding its impact on disease mechanisms and therapeutic potentials. For example, research on hematopoietic stem cells showed that valine is essential for their maintenance, and dietary valine restriction can facilitate bone marrow transplantation (Taya et al., 2016). This opens avenues for valine's potential application in medical treatments and understanding disease mechanisms.

properties

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid
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InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1
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InChI Key

KZSNJWFQEVHDMF-BYPYZUCNSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N
Source PubChem
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Isomeric SMILES

CC(C)[C@@H](C(=O)O)N
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Molecular Formula

C5H11NO2
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Related CAS

25609-85-2
Record name L-Valine polymer
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DSSTOX Substance ID

DTXSID40883233
Record name L-Valine
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Valine
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Boiling Point

Sublimes
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Solubility

Insoluble in common neutral solvents., Very slightly soluble in alcohol; insoluble in ether, Solubility in water at 0 °C: 83.4 g/L; at 25 °C: 88.5 g/L; at 50 °C: 96.2 g/L; at 65 °C: 102.4 g/L, In water, 5.85X10+4 mg/L at 25 °C, 58.5 mg/mL
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Density

1.23 g/cu cm at 25 °C
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Vapor Pressure

0.00000003 [mmHg]
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Mechanism of Action

(Applies to Valine, Leucine and Isoleucine) This group of essential amino acids are identified as the branched-chain amino acids, BCAAs. Because this arrangement of carbon atoms cannot be made by humans, these amino acids are an essential element in the diet. The catabolism of all three compounds initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation. The catabolism of all three of these amino acids uses the same enzymes in the first two steps. The first step in each case is a transamination using a single BCAA aminotransferase, with a-ketoglutarate as amine acceptor. As a result, three different a-keto acids are produced and are oxidized using a common branched-chain a-keto acid dehydrogenase, yielding the three different CoA derivatives. Subsequently the metabolic pathways diverge, producing many intermediates. The principal product from valine is propionylCoA, the glucogenic precursor of succinyl-CoA. Isoleucine catabolism terminates with production of acetylCoA and propionylCoA; thus isoleucine is both glucogenic and ketogenic. Leucine gives rise to acetylCoA and acetoacetylCoA, and is thus classified as strictly ketogenic. There are a number of genetic diseases associated with faulty catabolism of the BCAAs. The most common defect is in the branched-chain a-keto acid dehydrogenase. Since there is only one dehydrogenase enzyme for all three amino acids, all three a-keto acids accumulate and are excreted in the urine. The disease is known as Maple syrup urine disease because of the characteristic odor of the urine in afflicted individuals. Mental retardation in these cases is extensive. Unfortunately, since these are essential amino acids, they cannot be heavily restricted in the diet; ultimately, the life of afflicted individuals is short and development is abnormal The main neurological problems are due to poor formation of myelin in the CNS., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Product Name

Valine

Color/Form

Leaflets from water + alcohol, White, crystalline solid

CAS RN

72-18-4
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Melting Point

315 °C (closed capillary), MP: 315 °C with decomposition (D-Valine (natural isomer)), MP: 293 °C with decomposition (L-Valine), 295 - 300 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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